

Neobractatin: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Mechanisms

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Compound of Interest

Compound Name: *Neobractatin*

Cat. No.: *B1193210*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobractatin, a natural compound isolated from *Garcinia bracteata*, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and anti-cancer activities of **Neobractatin**. It details the molecular mechanisms underlying its therapeutic potential, including the induction of cell cycle arrest, apoptosis, and the inhibition of metastasis. This document also includes detailed experimental protocols for key assays and visual representations of the signaling pathways modulated by **Neobractatin**, intended to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Neobractatin is classified as a caged prenylxanthone. Its complex polycyclic structure is fundamental to its biological activity.

Table 1: Chemical and Physicochemical Properties of **Neobractatin**

Property	Value	Source
Molecular Formula	C ₂₉ H ₃₄ O ₆	MedKoo Biosciences
Molecular Weight	478.59 g/mol	MedKoo Biosciences
IUPAC Name	(12R,13S)-7-Hydroxy-5-methoxy-15,15-dimethyl-4-(2-methylbut-3-en-2-yl)-13-(3-methylbut-2-enyl)-2,14-dioxapentacyclo[11.4.1.0 ^{1,10} .0 ^{3,8} .0 ^{12,16}]octadeca-3(8),4,6,10-tetraene-9,18-dione	MedKoo Biosciences
CAS Number	Not Available	MedKoo Biosciences
Appearance	Not Specified	
Purity	>98%	Frontiers in Oncology
Solubility	Not Specified	

(Data sourced from MedKoo Biosciences and Frontiers in Oncology)

Anti-Cancer Properties and Biological Activity

Neobractatin exhibits potent anti-proliferative effects across various cancer cell lines. Its multifaceted mechanism of action targets key pathways involved in cancer progression.

Cytotoxicity

Neobractatin has demonstrated significant cytotoxicity against a range of cancer cell lines.

Table 2: In Vitro Cytotoxicity of **Neobractatin** (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Source
MDA-MB-231	Breast Cancer	2.82 ± 0.43	Cell Death & Disease
A549	Lung Cancer	3.46 ± 0.28	Cell Death & Disease
HeLa	Cervical Cancer	4.2	International Journal of Molecular Sciences
MIA PaCa-2	Pancreatic Cancer	Not Specified	Cancers
BxPC-3	Pancreatic Cancer	Not Specified	Cancers

(Data sourced from Cell Death & Disease, International Journal of Molecular Sciences, and Cancers)

Molecular Mechanisms of Action

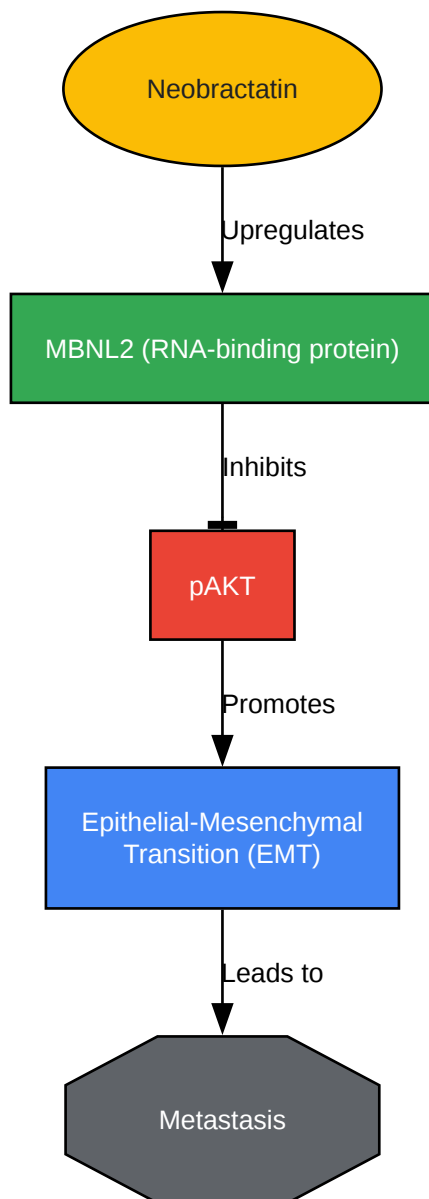
Neobractatin's anti-cancer effects are attributed to its ability to modulate several critical signaling pathways:

- **Inhibition of Metastasis:** **Neobractatin** upregulates the RNA-binding protein Muscleblind-like 2 (MBNL2). This, in turn, suppresses the pAKT/epithelial-mesenchymal transition (EMT) pathway, a key driver of cancer cell migration and invasion.
- **Induction of Cell Cycle Arrest:** The compound causes both G1/S and G2/M phase arrest in cancer cells by modulating the expression of E2F1 and GADD45α.
- **Inhibition of Cell Proliferation:** **Neobractatin** upregulates the RNA-binding protein CELF6, which targets the cyclin D1 transcript for degradation, thereby inhibiting cell proliferation.
- **Induction of Apoptosis and Inhibition of Autophagy:** Early studies revealed that **Neobractatin** is a potent inducer of apoptosis and can inhibit autophagic flux in cancer cells.

Signaling Pathways

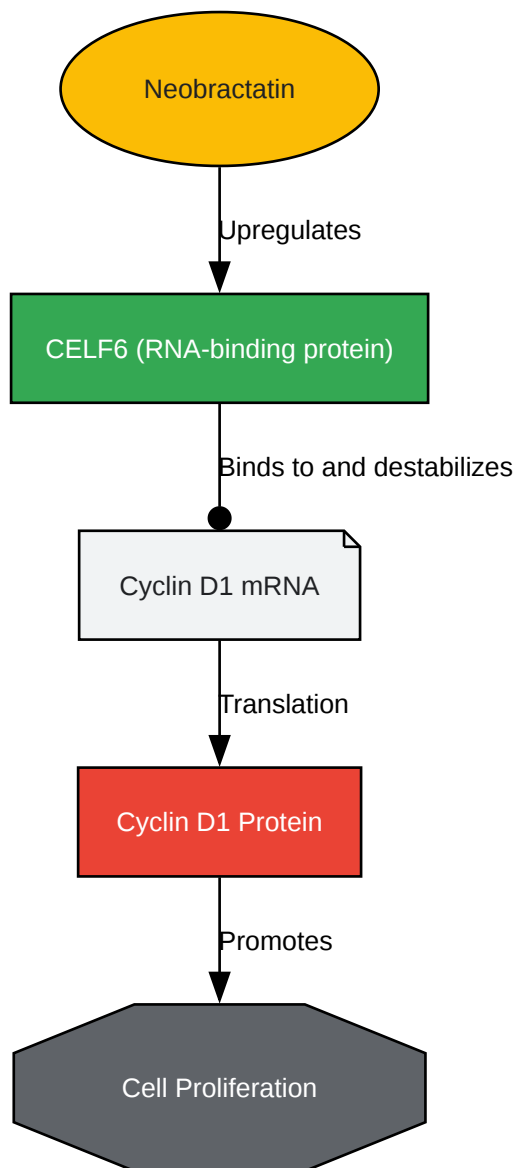
The following diagrams illustrate the key signaling pathways affected by **Neobractatin**.

Neobractatin's Anti-Metastatic Pathway

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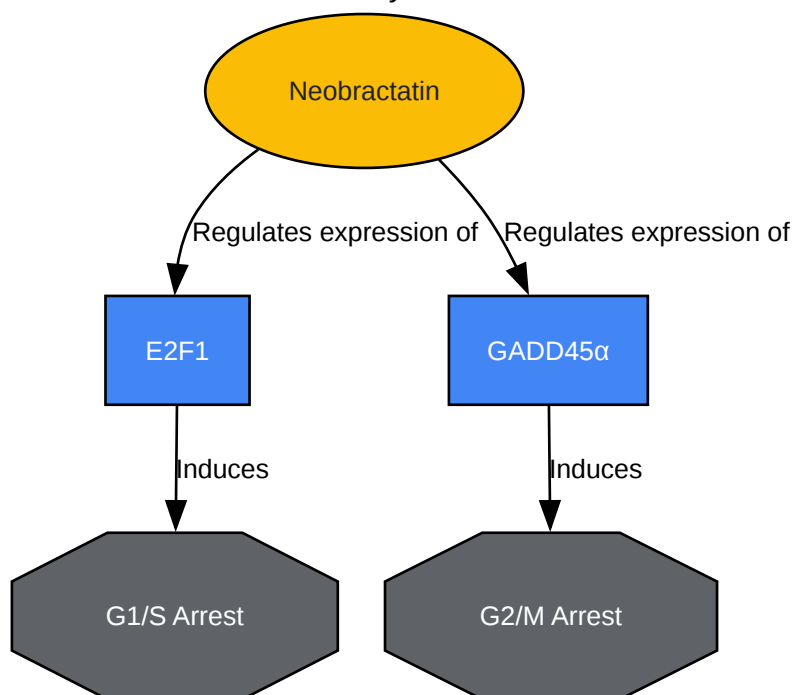
Caption: **Neobractatin** upregulates MBNL2, inhibiting the pAKT/EMT pathway and metastasis.

Neobractatin's Anti-Proliferative Pathway

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Caption: **Neobractatin** upregulates CELF6, leading to Cyclin D1 degradation and reduced proliferation.

Neobractatin's Cell Cycle Arrest Mechanism



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Caption: **Neobractatin** regulates E2F1 and GADD45α to induce cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **Neobractatin** on cancer cells.

- Cell Seeding:
 - Seed cancer cells (e.g., A549, HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
 - Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Treatment with **Neobractatin**:
 - Prepare a stock solution of **Neobractatin** in dimethyl sulfoxide (DMSO).

- On the following day, treat the cells with various concentrations of **Neobractatin** (e.g., 0.1, 1, 2.5, 5, 10 μM). Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).
- Incubate for 24-48 hours.
- MTT Addition and Incubation:
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 5-10 minutes.
 - Measure the absorbance at 490 nm or 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle control.
 - Determine the IC_{50} value using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for MBNL2 and CELF6 Expression

This protocol is to quantify the changes in mRNA levels of MBNL2 and CELF6 upon **Neobractatin** treatment.

- Cell Treatment and RNA Extraction:
 - Treat cells with **Neobractatin** (e.g., 2.5 μM) for 4 and 8 hours.

- Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
- cDNA Synthesis:
 - Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- qRT-PCR:
 - Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for MBNL2, CELF6, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
 - Use a real-time PCR system with a standard thermal cycling protocol.
- Data Analysis:
 - Calculate the relative mRNA expression using the $2^{-\Delta\Delta C_t}$ method.

Western Blotting for EMT Markers

This protocol is to analyze the protein expression of EMT markers (e.g., pAKT, Vimentin) after **Neobractatin** treatment.

- Cell Lysis and Protein Quantification:
 - Treat cells with **Neobractatin** for the desired time points.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.

- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against pAKT, Vimentin, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection:
 - Wash the membrane again with TBST.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Neobractatin is a promising natural compound with significant anti-cancer properties. Its ability to target multiple key signaling pathways involved in cell proliferation, metastasis, and survival makes it an attractive candidate for further pre-clinical and clinical investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery and development.

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